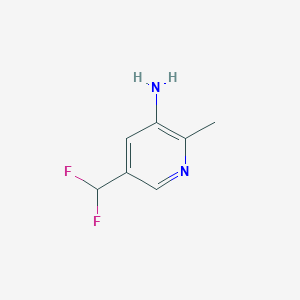
5-(Difluoromethyl)-2-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-2-methylpyridin-3-amine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The presence of the difluoromethyl group in its structure enhances its biological activity, metabolic stability, and lipophilicity, making it a valuable compound for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methylpyridin-3-amine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylation reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical chemistry .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation processes. These processes utilize commercially available difluoromethylation reagents and are designed to be efficient and cost-effective. The use of metal-based catalysts, such as palladium or nickel, is common in these industrial methods .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated pyridine derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed
Major Products Formed
The major products formed from these reactions include various difluoromethylated pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(Difluoromethyl)-2-methylpyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The compound can act as a hydrogen-bond donor, interacting with target enzymes through hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrazolo ring.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Another similar compound with a different substitution pattern.
Uniqueness
5-(Difluoromethyl)-2-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H8F2N2 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methylpyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2/c1-4-6(10)2-5(3-11-4)7(8)9/h2-3,7H,10H2,1H3 |
InChI Key |
KHIIDZKSCQLRRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


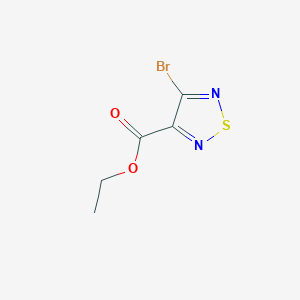
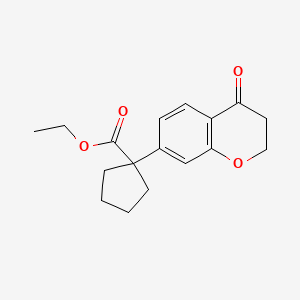
![Oxazolo[5,4-d]pyrimidin-2-ol](/img/structure/B15247547.png)
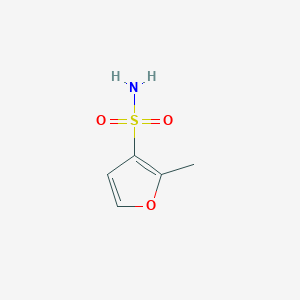
![2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15247570.png)
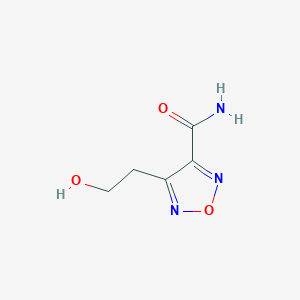
![7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15247574.png)





![5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15247615.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carboxamide](/img/structure/B15247625.png)
